xanthoangelol B

Übersicht

Beschreibung

Xanthoangelol B is a prenylated chalcone derived from the plant Angelica keiskei. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties . This compound is part of a larger family of chalcones, which are open-chain flavonoids known for their therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of xanthoangelol B involves several steps, starting with the Claisen-Schmidt condensation of appropriate aromatic aldehydes and ketones. This reaction forms the chalcone backbone, which is then subjected to prenylation to introduce the prenyl group . The reaction conditions typically involve the use of bases such as potassium hydroxide in ethanol, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the need for specific reaction conditions. advancements in microbial transformation have shown promise in producing this compound and its derivatives on a larger scale . This method utilizes microbes to transform precursor compounds into the desired product, offering a more sustainable and scalable approach.

Analyse Chemischer Reaktionen

Types of Reactions

Xanthoangelol B undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can target the carbonyl group in the chalcone structure.

Substitution: Prenylation is a common substitution reaction for this compound, where a prenyl group is introduced.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Prenyl bromide in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, and prenylated derivatives of this compound, each with distinct biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a precursor for synthesizing other bioactive chalcones.

Biology: Exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.

Industry: Potential use in developing natural preservatives and antimicrobial agents for food and cosmetics.

Wirkmechanismus

Xanthoangelol B exerts its effects primarily through membrane disruption in bacterial cells. It targets the lipid bilayer, causing an increase in intracellular reactive oxygen species and leakage of cellular contents, leading to cell death . Additionally, this compound has been shown to inhibit histidine kinase activity in bacterial two-component systems, further contributing to its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Xanthoangelol: Another prenylated chalcone with similar antimicrobial properties.

Xanthoangelol D: Known for its antiviral activity against SARS-CoV viruses.

4-Hydroxyderricin: Exhibits strong cytotoxicity and tyrosinase inhibitory activity.

Uniqueness

Xanthoangelol B stands out due to its broad-spectrum antimicrobial activity and its ability to inhibit bacterial virulence factors. Its unique mechanism of action, involving both membrane disruption and enzyme inhibition, makes it a promising candidate for developing new antimicrobial agents .

Biologische Aktivität

Xanthoangelol B (XAG-B) is a prenylated chalcone derived from the plant Angelica keiskei, known for its diverse biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

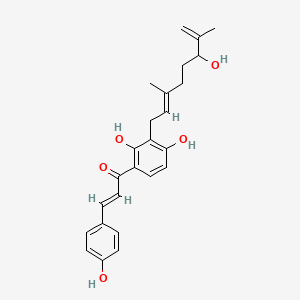

Chemical Structure

XAG-B features a modular structure composed of chalcone and isoprene moieties, which are critical for its biological activity. Understanding the structure-activity relationship (SAR) is essential for elucidating its pharmacological effects.

Therapeutic Properties

1. Antiviral Activity

XAG-B has demonstrated antiviral properties, particularly against influenza virus neuraminidase and SARS-CoV. Its mechanism involves inhibiting viral replication and reducing the virulence of pathogens like Staphylococcus aureus by targeting specific regulatory pathways such as the SaeRS two-component system (TCS) .

2. Anticancer Effects

Recent studies have highlighted the compound's potential in cancer therapy, particularly against hepatocellular carcinoma (HCC). XAG-B induces apoptosis through intrinsic pathways and promotes protective autophagy via endoplasmic reticulum stress activation . In vitro studies showed that treatment with XAG-B resulted in increased levels of autophagy-associated proteins like LC3B-II and Beclin-1 in HCC cells, indicating its role in modulating cell death mechanisms .

3. Anti-inflammatory Activity

XAG-B exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and nitric oxide (NO) in various cell models. This property suggests potential applications in treating inflammatory diseases .

4. Antioxidative Properties

The compound has shown antioxidative activity, scavenging free radicals and reducing oxidative stress markers. This effect contributes to its overall therapeutic profile, especially in chronic diseases associated with oxidative damage .

Cytotoxicity Studies

Cytotoxicity assays conducted on HeLa cells revealed that XAG-B has an IC50 value of approximately 19.70 μM, indicating moderate toxicity levels compared to its efficacy against bacterial virulence . The toxicity/efficacy ratio suggests that while it can be cytotoxic, its therapeutic benefits may outweigh these effects at lower concentrations.

Structure-Activity Relationship (SAR)

Research indicates that specific structural components of XAG-B are crucial for its biological activity. For instance, the presence of a hydroxyl group in the terminal isoprene unit enhances its antivirulence properties while other analogs lacking this group showed diminished activity .

Summary of Research Findings

Case Studies

In a recent study, XAG-B was tested on various human cancer cell lines, including osteosarcoma and leukemia, showing promising anticancer effects comparable to conventional therapies but with lower toxicity profiles . Another study explored its potential as an adjunct therapy in HCC treatment, revealing significant tumor growth inhibition through apoptotic pathways .

Eigenschaften

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-[(2E)-6-hydroxy-3,7-dimethylocta-2,7-dienyl]phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O5/c1-16(2)22(27)13-5-17(3)4-11-20-24(29)15-12-21(25(20)30)23(28)14-8-18-6-9-19(26)10-7-18/h4,6-10,12,14-15,22,26-27,29-30H,1,5,11,13H2,2-3H3/b14-8+,17-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHZAFAGBAEJJJ-BAYITLGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(CC/C(=C/CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132998-81-3 | |

| Record name | Xanthoangelol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132998813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XANTHOANGELOL B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA91X8J87C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.